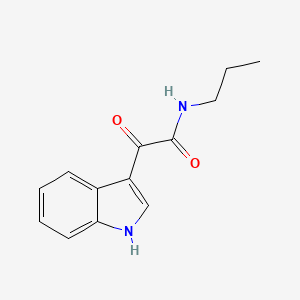

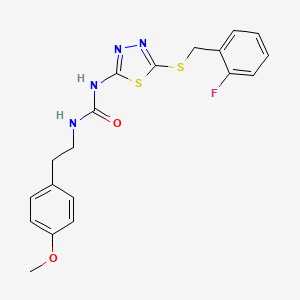

![molecular formula C20H19F2NO4 B2808370 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid CAS No. 2171606-39-4](/img/structure/B2808370.png)

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group is a type of protecting group, which shields reactive sites in a molecule during a chemical reaction to prevent unwanted reactions. It’s particularly used in the synthesis of peptides, which are short chains of amino acids.

Synthesis Analysis

The synthesis of Fmoc amino acid derivatives typically starts from the corresponding protected amino acid . The Fmoc group can be introduced using a variety of methods, such as the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, which allows the amino acid to react with the next amino acid in the sequence . The difluoropentanoic acid moiety could potentially undergo reactions typical of carboxylic acids, such as esterification or amide bond formation.Wissenschaftliche Forschungsanwendungen

Solid-Phase Syntheses of β-Peptides

The preparation of N-Fmoc-protected β2-homoamino acids, utilizing the (9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) group, for solid-phase syntheses of β-peptides has been described. The process involves a diastereoselective amidomethylation, yielding high diastereoselectivities and is suitable for large-scale preparation, demonstrating the compound's critical role in peptide synthesis and modification (Šebesta & Seebach, 2003).

Enzyme-activated Surfactants

This compound has been used to create enzyme-activated surfactants for carbon nanotubes (CNTs), demonstrating its versatility in materials science. The study highlights the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants that can be activated enzymatically to create homogeneous aqueous nanotube dispersions under constant physiological conditions (Cousins et al., 2009).

Self-assembled Structures

Research into the self-assembly properties of Fmoc modified aliphatic amino acids showcases how this compound can form intricate structures such as flower-like, tube-like, and fibers-like morphologies under varying conditions. This property is pivotal for the design of novel self-assembled architectures with potential applications in materials science and nanotechnology (Gour et al., 2021).

Bioimaging Applications

Studies on linear photophysics and bioimaging using water-soluble fluorenyl probes derived from this compound have been conducted. The research investigates the photophysical characterization and two-photon absorption properties, demonstrating its utility in bioimaging, particularly for targeting specific cellular receptors (Morales et al., 2010).

Wirkmechanismus

Target of Action

It is known to be a derivative of valine, an essential amino acid . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

It is known that amino acid derivatives can interact with various biological targets, influencing numerous physiological processes .

Biochemical Pathways

As a derivative of valine, it may be involved in protein synthesis and other metabolic processes related to amino acids .

Pharmacokinetics

As a derivative of valine, it is expected to be absorbed and distributed in the body, metabolized, and eventually excreted .

Result of Action

As a derivative of valine, it may contribute to protein synthesis and other metabolic processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoropentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2NO4/c1-20(21,22)10-17(18(24)25)23-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRGDWBECPQWBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

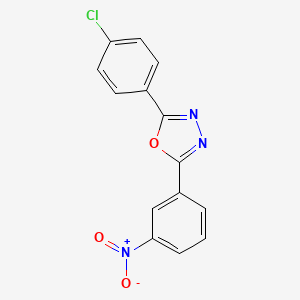

![3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808287.png)

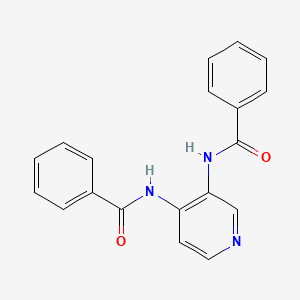

![5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2808292.png)

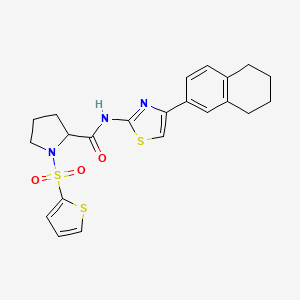

![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2808304.png)

![3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2808307.png)

![2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2808308.png)

![2-Chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide](/img/structure/B2808310.png)